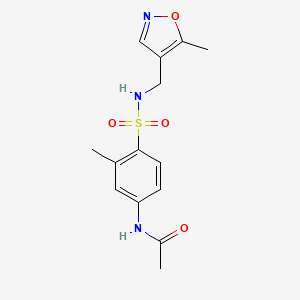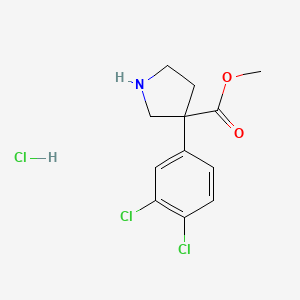
3-(3,4-dichlorophényl)pyrrolidine-3-carboxylate de méthyle ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This compound is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the functionalization of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
Chimie Médicinale et Découverte de Médicaments
Le cycle pyrrolidine est largement utilisé par les chimistes médicinaux en raison de plusieurs caractéristiques clés :
Exemple : Inhibiteurs de la Kinase CK1 : Les dérivés EN300-27695310 ont montré une activité nanomolaire contre les kinases CK1γ et CK1ε, suggérant un potentiel d’optimisation supplémentaire . L’étude des modifications chirales pourrait améliorer l’inhibition de la kinase.
Synthèse d’Intermédiaires Chiraux
EN300-27695310 peut servir d’intermédiaire chiral. Par exemple :
- En partant de la 4,5-dihydro-4-(4-méthoxyphényl)-6-(trifluorométhyl)-1H-1-benzazépin-2,3-dione, elle donne la 1,3,4,5-tétrahydro-3-hydroxy-4-(4-méthoxyphényl)-6-(trifluorométhyl)-2H-1-benzazépin-2-one, un intermédiaire clé pour la synthèse du diltiazem, utilisé dans le traitement de l’angine de poitrine et de l’hypertension artérielle .
Analogues d’Hormones Végétales
Les dérivés de la pyrrolidine peuvent imiter les hormones végétales. Par exemple :
- Acide indole-3-acétique (AIA) : Une hormone végétale produite à partir de la dégradation du tryptophane. Les dérivés de l’indole peuvent avoir des applications biologiques diverses .
Orientations Futures
The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Propriétés
IUPAC Name |
methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2.ClH/c1-17-11(16)12(4-5-15-7-12)8-2-3-9(13)10(14)6-8;/h2-3,6,15H,4-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLSCVAFSXHHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)


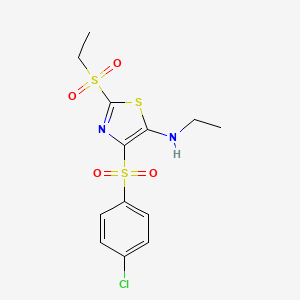
methanone](/img/structure/B2467152.png)

![9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2467154.png)
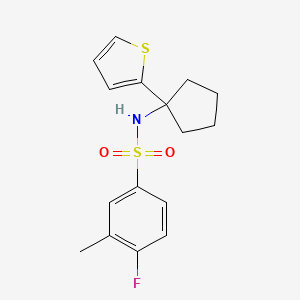
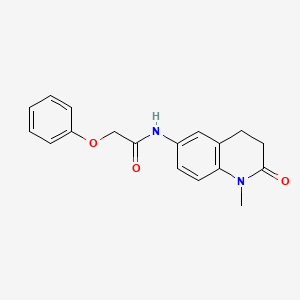
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2467159.png)

![N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467161.png)

